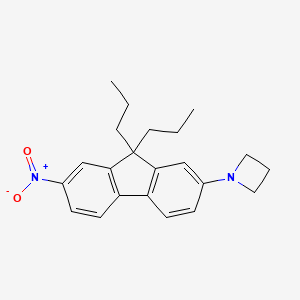![molecular formula C18H19N3O3 B13138682 (NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. Key reagents and conditions include:
- Cyclization Reactions : These are often carried out under anhydrous conditions using strong acids or bases as catalysts.
- Functionalization : Introduction of the dimethylamino group and the carboxamide moiety is achieved through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
- Optimization of Reaction Conditions : Temperature, pressure, and solvent choice are critical factors.
- Purification Techniques : Methods such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Hydrogen gas, palladium catalyst.
- Substitution Reagents : Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide has diverse applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe to study cellular processes.
- Medicine : Explored for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide can be compared with similar compounds such as:
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)11-19-18(22)21-17-13(10-24-21)9-23-15-8-7-12-5-3-4-6-14(12)16(15)17/h3-8,11,13,17H,9-10H2,1-2H3/b19-11+ |
Clave InChI |
PXWMZQZRPPTOGP-YBFXNURJSA-N |
SMILES isomérico |
CN(C)/C=N/C(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
SMILES canónico |
CN(C)C=NC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



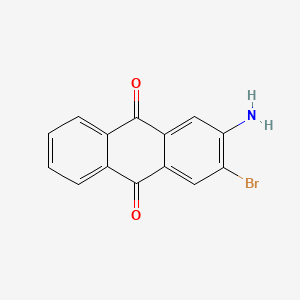
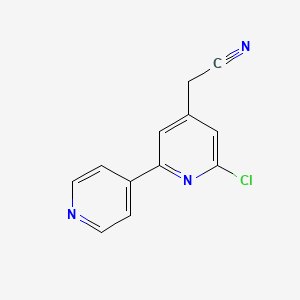
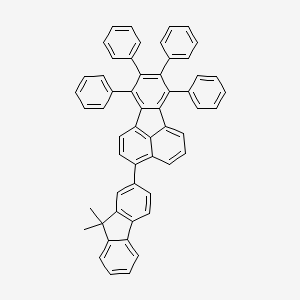


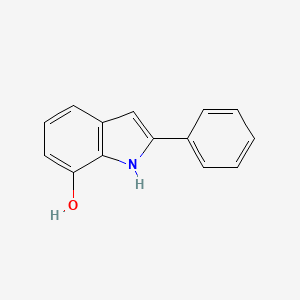
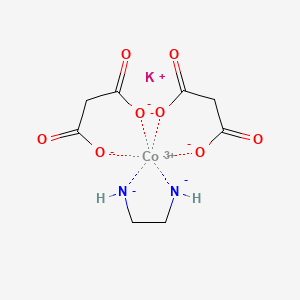


![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

